tert-Butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate
Overview
Description
“tert-Butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate” is a chemical compound used in scientific research. It exhibits diverse applications due to its unique properties, making it valuable for studying molecular interactions and developing innovative drug therapies. The compound has a molecular formula of C14H20ClN3O3 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a 5-chloropyrimidin-2-yl group and a tert-butyl carboxylate group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 313.78 . It should be stored sealed in dry conditions at 2-8°C . Unfortunately, other specific physical and chemical properties like melting point, solubility, etc., are not mentioned in the available resources.Scientific Research Applications
Synthesis and Interaction Studies
- Interaction with Glycine Esters : Zinchenko et al. (2018) investigated the interaction of a similar compound, 4,6-dichloropyrimidine-5-carbaldehyde, with tert-butylglycinate. This reaction led to the synthesis of new pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, highlighting the potential of tert-butyl pyrrolidine derivatives in synthesizing novel compounds with possible biological activities Zinchenko, Muzychka, Biletskiy, & Smolii, 2018.
Pharmacological Potential
- Histamine H4 Receptor Ligands : Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. This study included tert-butyl substituted pyrimidine compounds, highlighting their relevance in medicinal chemistry, particularly in the development of potential anti-inflammatory and analgesic drugs Altenbach et al., 2008.
Synthetic Chemistry Applications
- Enantioselective Nitrile Anion Cyclization : Chung et al. (2005) described the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy. This method underscores the significance of tert-butyl pyrrolidine derivatives in stereoselective synthesis, which is crucial in the pharmaceutical industry Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005.
Antimicrobial and Antitumor Applications
- Antibacterial and Antilipidemic Agents : Research by Bouzard et al. (1992) and Ohno et al. (1999) demonstrated the use of tert-butyl pyrrolidine derivatives in developing antibacterial and antilipidemic agents. These studies indicate the potential of tert-butyl substituted pyrrolidines in the treatment of bacterial infections and lipid disorders Bouzard et al., 1992; Ohno, Yano, Yamada, Shirasaka, Yamamoto, Kobayashi, & Ogawa, 1999.
Structural and Molecular Studies
- Molecular Structure Analysis : Weber et al. (1995) and Naveen et al. (2007) provided insights into the molecular structure of tert-butyl pyrrolidine derivatives. These studies contribute to our understanding of the chemical and physical properties of such compounds, which is important for their application in various fields of chemistry and biology Weber, Ettmayer, Hübner, Gstach, 1995; Naveen, Dinesh, Abiraj, Gowda, Sridhar, & Prasad, 2007.
Safety and Hazards
The compound is labeled with the signal word "Warning" . It has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include recommendations for handling and disposal, and actions to take in case of exposure .
Properties
IUPAC Name |
tert-butyl 2-[(5-chloropyrimidin-2-yl)oxymethyl]pyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-6-4-5-11(18)9-20-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIHNSGPZRXYCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1COC2=NC=C(C=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601117218 | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(5-chloro-2-pyrimidinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601117218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261232-15-8 | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(5-chloro-2-pyrimidinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261232-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(5-chloro-2-pyrimidinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601117218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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